4',5,7-Trimethoxyflavone
Overview
Description
4’,5,7-Trimethoxyflavone (TMF) is a flavonoid isolated from Kaempferia parviflora . It has been found to induce apoptosis and inhibit the proliferation of SNU-16 human gastric cancer cells in a concentration-dependent manner .
Molecular Structure Analysis
The molecular formula of 4’,5,7-Trimethoxyflavone is C18H16O5 . It has an average mass of 312.317 Da and a monoisotopic mass of 312.099762 Da .Chemical Reactions Analysis
4’,5,7-Trimethoxyflavone has been found to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) by 47.1% and 46.2%, respectively, in a cell-free assay when used at a concentration of 0.1 mg/ml . It also inhibits RANKL-induced osteoclastic differentiation of RAW 264.7 cells when used at a concentration of 10 µM .Physical And Chemical Properties Analysis
4’,5,7-Trimethoxyflavone has a density of 1.2±0.1 g/cm3, a boiling point of 506.5±50.0 °C at 760 mmHg, and a flash point of 225.5±30.2 °C . It has 5 H bond acceptors, 0 H bond donors, 4 freely rotating bonds, and 0 Rule of 5 violations .Scientific Research Applications
Neuroprotective Effects
Neuroprotection and memory enhancement are also notable applications of this compound. A study highlighted that dietary administration of flavones, including 5-hydroxy-6,7,4′-trimethoxyflavone, significantly improved memory function in amyloid-beta-injected rats and increased levels of mitochondrial biogenesis factors, indicating a protective effect against cognitive decline (Arsalandeh et al., 2015).
Anti-inflammatory and Chemopreventive Properties
Methoxyflavones like 4',5,7-Trimethoxyflavone exhibit pronounced anti-inflammatory and chemopreventive properties. 5,7-dimethoxyflavone, a closely related compound, has shown comparable effects to aspirin in rat models, reducing edema and inhibiting prostaglandin biosynthesis, which are key factors in inflammation (Panthong et al., 1989). This compound has also been found to accumulate significantly in tissues and demonstrate limited metabolism, indicating its potential as a stable chemopreventive agent (Tsuji et al., 2006).
Cardioprotective Effects
There is evidence to suggest that derivatives of 4',5,7-Trimethoxyflavone can have cardioprotective effects. A study found that certain flavonoid derivatives from Vitex negundo, including 3',5-dihydroxy-6,7,4',-trimethoxyflavone, helped maintain or induce the expression of p21 activated kinase 1 (PAK1), protecting against myocardial infarction (Prasad et al., 2017).
Safety And Hazards
properties
IUPAC Name |
5,7-dimethoxy-2-(4-methoxyphenyl)chromen-4-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16O5/c1-20-12-6-4-11(5-7-12)15-10-14(19)18-16(22-3)8-13(21-2)9-17(18)23-15/h4-10H,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXJJBDHPUHUUHD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CC(=O)C3=C(O2)C=C(C=C3OC)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10204855 | |
Record name | 5,7,4'-Trimethylapigenin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10204855 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
312.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | 4',5,7-Trimethoxyflavone | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0030842 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Product Name |
Apigenin trimethyl ether | |
CAS RN |
5631-70-9 | |
Record name | 5,7,4′-Trimethoxyflavone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=5631-70-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5,7,4'-Trimethylapigenin | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005631709 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 5,7,4'-Trimethylapigenin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10204855 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | APIGENIN TRIMETHYL ETHER | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F50JU8E74U | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | 4',5,7-Trimethoxyflavone | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0030842 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
156 - 157 °C | |
Record name | 4',5,7-Trimethoxyflavone | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0030842 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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